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Compound of Interest

Compound Name:
2-(4-Phenylphenoxy)propanoic

acid

Cat. No.: B1200401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid (CAS No. 5555-13-5), a biphenyl derivative of propanoic

acid. Due to the limited availability of publicly accessible experimental spectra, this document

currently presents predicted data and references to related compounds to offer a foundational

understanding of its structural characteristics.

Chemical Structure and Properties
IUPAC Name: 2-([1,1'-biphenyl]-4-yloxy)propanoic acid Synonyms: 2-(4-

Biphenylyloxy)propanoic acid, 2-(4-Phenylphenoxy)propanoic acid CAS Number: 5555-13-

5[1] Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Spectroscopic Data
Comprehensive experimental spectroscopic data for 2-(4-Phenylphenoxy)propanoic acid is

not readily available in public databases. The following sections provide available data,

primarily from spectral databases and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR Spectrum: A ¹³C NMR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in

the SpectraBase database.[2] Access to the full spectrum may require a subscription. Predicted

¹³C NMR data is not currently available.

¹H NMR Spectrum: Experimental ¹H NMR data for the target compound is not currently

available in the searched databases.

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values for various

adducts of 2-(4-biphenylyloxy)propionic acid have been calculated and are presented in the

table below. This data can be valuable for identifying the compound in complex mixtures using

liquid chromatography-mass spectrometry (LC-MS).

Adduct Ion Predicted CCS (Å²)

[M+H]⁺ 153.9

[M+Na]⁺ 158.4

[M+K]⁺ 161.8

[M+NH₄]⁺ 164.2

[M-H]⁻ 151.7

[M+HCOO]⁻ 155.8

This data is computationally predicted and should be used as a reference pending

experimental verification.

Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for 2-[(4-Biphenylyl)oxy]propionic acid is indexed in the

SpectraBase database.[2] However, access to the full spectrum may require a subscription.

Key characteristic absorption bands for similar structures, such as 2-phenylpropionic acid

derivatives, typically include:

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹
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C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹

C-O stretch (ether): Bands in the region of 1250-1000 cm⁻¹

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid are not available in the public domain. General

methodologies for obtaining such data are described below.

NMR Spectroscopy Protocol (General)
A general protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving a few

milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Chemical shifts would be referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Mass Spectrometry Protocol (General)
For mass spectrometry, the compound would typically be analyzed using an electrospray

ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or

quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry would

provide accurate mass measurements to confirm the elemental composition.

IR Spectroscopy Protocol (General)
An IR spectrum could be obtained using a Fourier-transform infrared (FT-IR) spectrometer. For

a solid sample, this would typically be done using an attenuated total reflectance (ATR)

accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or

germanium).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a chemical compound like 2-(4-Phenylphenoxy)propanoic acid.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Conclusion
While a complete set of experimentally-derived spectroscopic data for 2-(4-
Phenylphenoxy)propanoic acid is not currently available in readily accessible public

databases, this guide provides a starting point for researchers. The predicted mass

spectrometry data offers valuable information for initial identification. It is recommended that

researchers seeking to work with this compound perform a full spectroscopic characterization

upon synthesis or acquisition to confirm its identity and purity. Further investigation into

specialized chemical literature and proprietary databases may yield more comprehensive

experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5555-13-5 | 2-([1,1'-Biphenyl]-4-yloxy)propanoic acid | Tetrahedron [thsci.com]

2. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Phenylphenoxy)propanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200401#spectroscopic-data-for-2-4-phenylphenoxy-
propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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